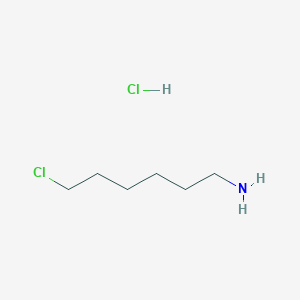

6-Chlorohexan-1-amine hydrochloride

CAS No.: 76806-13-8

Cat. No.: VC16264144

Molecular Formula: C6H15Cl2N

Molecular Weight: 172.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76806-13-8 |

|---|---|

| Molecular Formula | C6H15Cl2N |

| Molecular Weight | 172.09 g/mol |

| IUPAC Name | 6-chlorohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H14ClN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H |

| Standard InChI Key | RCICWDOKHHRIHC-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCl)CCN.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a linear hexane chain with a primary amine group at position 1 and a chlorine atom at position 6, stabilized by a hydrochloride salt. The SMILES notation reflects this arrangement , while the InChIKey provides a unique identifier for its stereochemical configuration . The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Spectroscopic and Physicochemical Data

Collision cross-section (CCS) predictions for ionized forms of 6-chlorohexan-1-amine hydrochloride reveal insights into its gas-phase behavior. For instance, the adduct exhibits a CCS of 126.7 Ų, whereas the adduct measures 137.5 Ų . These values aid in mass spectrometry-based identification. Physical properties such as melting point and boiling point remain undocumented, though the compound is stored under inert atmospheres at room temperature to prevent decomposition .

Reactivity Profile

The amine group acts as a nucleophile, participating in alkylation and acylation reactions, while the terminal chlorine serves as a leaving group in substitution reactions. This dual functionality enables the synthesis of heterocyclic compounds and polymer precursors. For example, reaction with thiourea yields hexamethylene thiourea derivatives, which find use in corrosion inhibition.

Synthesis and Manufacturing

Industrial Production Methods

Applications in Scientific Research

Organic Synthesis

The compound serves as a key intermediate in synthesizing surfactants, agrochemicals, and pharmaceutical agents. Its hexyl chain length optimizes lipophilicity for drug delivery systems, while the amine group enables conjugation with carboxyl-containing molecules.

Medicinal Chemistry

Preliminary studies suggest interactions with G protein-coupled receptors (GPCRs) due to structural similarity to alkylamine neurotransmitters. Derivatives of 6-chlorohexan-1-amine hydrochloride are explored as antagonists for histamine H3 receptors, potentially aiding in neurological disorder treatments.

Comparative Analysis with Structural Analogs

| Compound Name | CAS Number | Carbon Chain Length | Key Structural Differences | Applications |

|---|---|---|---|---|

| 3-Chloropropan-1-amine HCl | 6276-54-6 | 3 carbons | Shorter chain; higher volatility | Surfactant synthesis |

| 2-Chloroethanamine HCl | 870-24-6 | 2 carbons | Reduced lipophilicity | Peptide modification |

| 3-Chloro-N-methylpropan-1-amine | 97145-88-5 | 3 carbons | Methyl group hinders nucleophilicity | Catalysis in polymer chemistry |

The extended carbon chain of 6-chlorohexan-1-amine hydrochloride enhances its membrane permeability compared to shorter analogs, making it preferable for drug delivery applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume